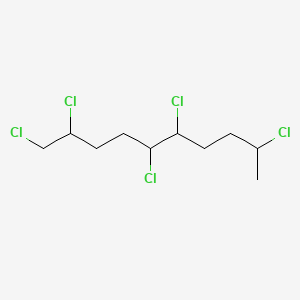

1,2,5,6,9-Pentachlorodecane

Description

1,2,5,6,9-Pentachlorodecane (CAS: 175801-37-3), also referred to as CP-3, is a chlorinated paraffin (CP) with the molecular formula C₁₀H₁₅Cl₅ and a molecular weight of 314.507 g/mol . It is primarily utilized as a reference standard in environmental and analytical chemistry, particularly for detecting and quantifying chlorinated paraffins in complex matrices such as environmental samples, polymers, and consumer products . CP-3 is supplied commercially as a solution (e.g., 10 ng/µL in 1 mL) for gas chromatography (GC) and high-resolution mass spectrometry (HRMS) applications . Its mass spectral signature under chloride-attachment atmospheric pressure photoionization (APPI) is characterized by [M + O₂]⁻ and [M + Cl]⁻ adduct ions, which are critical for identification in mixed CP congener analyses .

Structure

3D Structure

Properties

IUPAC Name |

1,2,5,6,9-pentachlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Cl5/c1-7(12)2-4-9(14)10(15)5-3-8(13)6-11/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKBEJYNNQNKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(CCC(CCl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872691 | |

| Record name | 1,2,5,6,9-Pentachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205646-13-5 | |

| Record name | 1,2,5,6,9-Pentachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1,2,5,6,9-Pentachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .

-

Synthetic Routes

Direct Chlorination: Decane is exposed to chlorine gas in the presence of a catalyst, often under UV light to initiate the reaction.

Reaction Conditions: The reaction is typically conducted at elevated temperatures and may require a solvent to dissolve the reactants.

-

Industrial Production

Continuous Flow Reactors: These reactors allow for precise control over reaction parameters, leading to higher efficiency and yield.

Catalysts: Common catalysts include iron chloride or aluminum chloride, which facilitate the chlorination process.

Chemical Reactions Analysis

1,2,5,6,9-Pentachlorodecane undergoes various chemical reactions, primarily involving substitution and elimination mechanisms .

-

Substitution Reactions

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

Common Reagents: Sodium hydroxide, potassium hydroxide.

-

Elimination Reactions

Dehydrochlorination: Heating this compound with a strong base can result in the elimination of hydrogen chloride, forming alkenes.

Common Reagents: Sodium ethoxide, potassium tert-butoxide.

-

Major Products

Alcohols and Ethers: Formed through nucleophilic substitution.

Alkenes: Formed through elimination reactions.

Scientific Research Applications

1,2,5,6,9-Pentachlorodecane has several applications in scientific research, particularly in the fields of environmental chemistry, toxicology, and materials science .

-

Environmental Chemistry

Pollutant Studies: Used as a model compound to study the behavior and fate of chlorinated hydrocarbons in the environment.

Degradation Pathways: Research on its degradation helps understand the persistence of similar pollutants.

-

Toxicology

Toxicity Testing: Employed in studies to assess the toxic effects of chlorinated hydrocarbons on living organisms.

Bioaccumulation: Investigated for its potential to bioaccumulate in aquatic and terrestrial ecosystems.

-

Materials Science

Polymer Additives: Used as a flame retardant in polymer formulations.

Stabilizers: Acts as a stabilizer in certain plastic and rubber materials.

Mechanism of Action

The mechanism of action of 1,2,5,6,9-Pentachlorodecane involves its interaction with biological membranes and enzymes .

-

Molecular Targets

Cell Membranes: The compound can integrate into lipid bilayers, disrupting membrane integrity and function.

Enzymes: It can inhibit the activity of certain enzymes involved in metabolic processes.

-

Pathways Involved

Oxidative Stress: Induces oxidative stress by generating reactive oxygen species.

Signal Transduction: Affects cellular signaling pathways, leading to altered cell function and viability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares CP-3 with structurally analogous chlorinated hydrocarbons and other CP congeners:

Key Observations :

- Chlorination Degree : CP-3 (5 Cl atoms) exhibits intermediate polarity and volatility compared to lower (e.g., trichloro-) and higher (e.g., heptachloro-) CPs. This affects its solubility and partitioning behavior in environmental matrices.

- Persistence : Unlike polychlorinated biphenyls (PCBs) like 2,2′,4,6,6′-pentachlorobiphenyl, CP-3 is less bioaccumulative but still persistent due to its stable carbon-chlorine bonds .

- Analytical Utility: CP-3’s unique adduct formation ([M + Cl]⁻) distinguishes it from non-chlorinated alkanes (e.g., pentadecane) and brominated analogs (e.g., pentabromoethylbenzene) in HRMS workflows .

Environmental and Regulatory Profiles

- CP-3 vs. PCBs : While PCBs are banned globally due to toxicity and persistence, CPs like CP-3 remain widely used in industrial applications (e.g., flame retardants, plasticizers). However, medium-chain CPs (C₁₀–C₁₃) are under increasing regulatory scrutiny in the EU and Canada .

- Toxicity: CP-3’s toxicity profile is less well-documented than pentachloroethane, a known hepatotoxin and carcinogen .

Analytical Challenges

- Co-elution Issues : CP-3 often co-elutes with other CP congeners in GC analyses, necessitating HRMS for resolution. This contrasts with pentachloroethane, which is easily resolved due to its lower molecular weight .

- Quantification : Unlike pure PCB standards (e.g., 2,2′,4,6,6′-pentachlorobiphenyl), CP-3 is typically quantified as part of congener mixtures, complicating mass-balance assessments .

Biological Activity

1,2,5,6,9-Pentachlorodecane is a chlorinated hydrocarbon that falls under the category of polychlorinated alkanes. Its chemical structure consists of a decane backbone with five chlorine atoms substituted at specific positions. This compound is part of a larger class of chemicals known for their environmental persistence and potential biological effects.

Toxicological Profile

The biological activity of this compound can be assessed through various toxicological studies that evaluate its impact on human health and the environment. Research indicates that chlorinated alkanes can exhibit a range of toxic effects, including:

- Carcinogenicity : Some studies classify certain chlorinated compounds as potential carcinogens due to their ability to induce mutations in cellular DNA.

- Endocrine Disruption : Chlorinated hydrocarbons are known to interfere with hormonal systems, potentially leading to reproductive and developmental issues.

- Neurotoxicity : There is evidence suggesting that exposure to high levels of chlorinated compounds may affect neurological function.

Environmental Impact Studies

- Aquatic Toxicity : Research has shown that chlorinated alkanes can be toxic to aquatic life. For instance, studies have documented the bioaccumulation of these compounds in fish and other aquatic organisms, leading to concerns about food chain contamination.

- Human Health Effects : A comprehensive study highlighted the presence of chlorinated paraffins in human blood serum and adipose tissue. This study indicated a correlation between exposure levels and adverse health outcomes such as liver damage and immune system impairment.

Table: Summary of Biological Effects

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Metabolic Activation : Chlorinated alkanes may undergo metabolic transformation in the liver, resulting in reactive intermediates that can bind to macromolecules such as proteins and DNA.

- Oxidative Stress : These compounds can induce oxidative stress in cells, leading to cellular damage and apoptosis.

- Alteration of Cell Signaling Pathways : Disruption of normal signaling pathways can result in altered cell growth and differentiation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.